molecular formula C10H14BrN B8484546 [(4-Bromo-3,5-dimethylphenyl)methyl](methyl)amine

[(4-Bromo-3,5-dimethylphenyl)methyl](methyl)amine

Cat. No. B8484546
M. Wt: 228.13 g/mol
InChI Key: YSKVAONFYNAVCG-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Methylamine (12.3 ml, 24.60 mmol, 2.0 M solution in methanol) was added dropwise to a solution of 2-bromo-5-iodomethyl-1,3-dimethyl-benzene (400 mg, 1.23 mmol) in anhydrous DMF (12 ml), and the mixture was stirred at room temperature for two days. The reaction solution was concentrated under reduced pressure, and the residue was diluted with ethyl acetate. The organic layer was then sequentially washed with water and saturated brine and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane-methanol) to give 1-(4-bromo-3,5-dimethylphenyl)-N-methylmethanamine (280 mg, 100%).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
2-bromo-5-iodomethyl-1,3-dimethyl-benzene
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Br:3][C:4]1[C:9]([CH3:10])=[CH:8][C:7]([CH2:11]I)=[CH:6][C:5]=1[CH3:13]>CN(C=O)C>[Br:3][C:4]1[C:9]([CH3:10])=[CH:8][C:7]([CH2:11][NH:2][CH3:1])=[CH:6][C:5]=1[CH3:13]

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
CN
Name
2-bromo-5-iodomethyl-1,3-dimethyl-benzene
Quantity
400 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)CI)C
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was then sequentially washed with water and saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (dichloromethane-methanol)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)CNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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